Tert-butyl 4-formyl-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 4-formyl-1H-indole-1-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a tert-butyl group attached to the carboxylate moiety and a formyl group at the 4-position of the indole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-indole-1-carboxylic acid.
Formylation Reaction: The indole ring undergoes formylation at the 4-position using reagents like formyl chloride or formic acid in the presence of a catalyst.
Esterification: The carboxylic acid group is then converted to its tert-butyl ester using tert-butanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to achieve high purity and yield.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The formyl group can be reduced to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and mild conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: 4-formyl-1H-indole-1-carboxylic acid.
Reduction: 4-methyl-1H-indole-1-carboxylate.
Substitution: Nitro- or halogen-substituted derivatives.
Mechanism of Action
Target of Action
Tert-butyl 4-formyl-1H-indole-1-carboxylate is a pharmaceutical intermediate compound It is known that indole derivatives, such as this compound, play a significant role in cell biology . They are used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes . These interactions can result in the inhibition or activation of certain biochemical pathways, leading to therapeutic effects .
Biochemical Pathways
This compound, like other indole derivatives, is likely to affect multiple biochemical pathways. Indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities
Result of Action
Given the biological activities associated with indole derivatives, it can be inferred that the compound may have potential therapeutic effects in treating various disorders, including cancer and microbial infections .
Action Environment
For instance, this compound is recommended to be stored in an inert atmosphere at 2-8°C , indicating that temperature and atmospheric conditions could affect its stability.
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-formyl-1H-indole-1-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in the synthesis of indole-based compounds, which are known for their biological activities. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the production of new compounds with potential pharmacological properties .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression. These changes can impact cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells. The compound’s role in these pathways can impact cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s biological effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .
Scientific Research Applications
Chemistry: Tert-butyl 4-formyl-1H-indole-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: This compound can be used as a precursor in the synthesis of pharmaceuticals, potentially leading to the development of new therapeutic agents. Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate: Similar structure with additional methoxy and methyl groups.
Tert-butyl 4-formyl-1H-indole-1-carboxylate: Similar structure without additional substituents.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and properties allow for a wide range of applications, from organic synthesis to potential therapeutic uses.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
tert-butyl 4-formylindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNVMURXKFVIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677966 | |
Record name | tert-Butyl 4-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460096-34-8 | |
Record name | tert-Butyl 4-formyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.